molecular formula C8H9Cl2NO B1333564 2-Amino-2-(3,5-dichlorophenyl)ethanol CAS No. 372144-00-8

2-Amino-2-(3,5-dichlorophenyl)ethanol

Cat. No.: B1333564
CAS No.: 372144-00-8
M. Wt: 206.07 g/mol
InChI Key: LRORZXIRKBZZAG-UHFFFAOYSA-N
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Description

2-Amino-2-(3,5-dichlorophenyl)ethanol is a chemical compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions. This compound is used in various research and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Amino-2-(3,5-dichlorophenyl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in cardiovascular function, potentially reducing blood pressure and improving heart function. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to inhibition or activation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cardiovascular cells, it can enhance the expression of genes involved in vasodilation and reduce the expression of genes associated with vasoconstriction. This modulation of gene expression leads to improved heart function and reduced blood pressure.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for its therapeutic effects in cardiovascular conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a reduction in its efficacy . Long-term studies in vitro and in vivo have demonstrated that its effects on cellular function can persist for extended periods, although the magnitude of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects on cardiovascular function, such as reducing blood pressure and improving heart function. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cardiovascular tissues and other organs . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its therapeutic effects and potential side effects, making it important to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects at the right place and time within the cell, enhancing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,5-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with nitromethane to form 3,5-dichlorophenyl-2-nitropropene, which is then reduced to this compound using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,5-dichlorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,5-dichlorophenylacetone, while substitution reactions can produce various substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3,5-dichlorophenyl)ethanol: Characterized by the presence of two chlorine atoms on the phenyl ring.

    2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but with only one chlorine atom at the 4 position.

    2-Amino-2-(3,5-dibromophenyl)ethanol: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms at the 3 and 5 positions enhances its stability and makes it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-(3,5-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRORZXIRKBZZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370375
Record name 2-amino-2-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-00-8
Record name 2-amino-2-(3,5-dichlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-2-(3,5-dichlorophenyl)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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